Tert-butyl 2-benzylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-benzylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is commonly used in proteomics research and has various applications in the field of chemistry .
Mechanism of Action
Target of Action
Tert-butyl 2-benzylpiperidine-1-carboxylate is a biochemical compound used in proteomics research . .
Mode of Action
As a biochemical used in proteomics research, it may interact with proteins or enzymes to exert its effects .
Result of Action
As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins or enzymes it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-benzylpiperidine-1-carboxylate typically involves the reaction of 2-benzylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 2-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 2-benzylpiperidine-1-carboxylate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-benzylpiperidine-1-carboxylate: (CAS 1853230-29-1)
This compound: (CAS 136423-06-8)
Comparison: : this compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to other similar compounds, it has distinct chemical properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2-benzylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMLBZLGNDVECE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597603 |
Source
|
Record name | tert-Butyl 2-benzylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136423-06-8 |
Source
|
Record name | tert-Butyl 2-benzylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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